Cas no 2228689-36-7 (1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)

1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine structure
2228689-36-7 structure
商品名:1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine
CAS番号:2228689-36-7
MF:C11H21NS
メガワット:199.356141805649
CID:5996132
PubChem ID:165740666

1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine
    • EN300-1998167
    • 2228689-36-7
    • [1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
    • インチ: 1S/C11H21NS/c1-10(2)9(4-7-13-10)11(8-12)5-3-6-11/h9H,3-8,12H2,1-2H3
    • InChIKey: OFRBVWHCHMQWGU-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(C1(C)C)C1(CN)CCC1

計算された属性

  • せいみつぶんしりょう: 199.13947085g/mol
  • どういたいしつりょう: 199.13947085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1998167-5.0g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
5g
$4806.0 2023-05-31
Enamine
EN300-1998167-1g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
1g
$1658.0 2023-09-16
Enamine
EN300-1998167-10g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
10g
$7128.0 2023-09-16
Enamine
EN300-1998167-0.25g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
0.25g
$1525.0 2023-09-16
Enamine
EN300-1998167-1.0g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
1g
$1658.0 2023-05-31
Enamine
EN300-1998167-10.0g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
10g
$7128.0 2023-05-31
Enamine
EN300-1998167-0.5g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
0.5g
$1591.0 2023-09-16
Enamine
EN300-1998167-0.1g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
0.1g
$1459.0 2023-09-16
Enamine
EN300-1998167-5g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
5g
$4806.0 2023-09-16
Enamine
EN300-1998167-0.05g
[1-(2,2-dimethylthiolan-3-yl)cyclobutyl]methanamine
2228689-36-7
0.05g
$1393.0 2023-09-16

1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine 関連文献

1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamineに関する追加情報

Professional Introduction to Compound with CAS No. 2228689-36-7 and Product Name: 1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine

Compound with the CAS number 2228689-36-7 and the product name 1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular architecture of this compound incorporates a cyclobutylmethanamine moiety linked to a 2,2-dimethylthiolan-3-yl group, which imparts distinct chemical properties and reactivity patterns. Such structural features are often exploited in the design of novel bioactive molecules, making this compound a subject of intense research interest.

The 1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine molecule exhibits a high degree of molecular complexity, which is reflected in its intricate stereochemistry and electronic distribution. The presence of the dimethylthiolan-3-yl substituent introduces sulfur atoms into the molecular structure, which can participate in various chemical interactions, including hydrogen bonding and metal coordination. These interactions are crucial for understanding the compound's behavior in biological systems and its potential role as an intermediate in synthetic pathways. The cyclobutylmethanamine core provides rigidity to the molecule, influencing its conformational preferences and thereby affecting its biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of 1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine with greater accuracy. Molecular modeling studies suggest that this compound may exhibit favorable solubility and metabolic stability, making it a promising candidate for further development into therapeutic agents. The cyclobutylmethanamine moiety is known to enhance lipophilicity, which is often a desirable property for oral bioavailability. Additionally, the sulfur-containing group may contribute to the compound's ability to interact with biological targets such as enzymes and receptors.

In the realm of medicinal chemistry, the synthesis of heterocyclic compounds remains a cornerstone of innovation. The structural motif present in 1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine aligns well with current trends toward designing molecules with multiple functional groups that can modulate biological pathways. The combination of a nitrogen-containing amine and a sulfur-rich thiol group creates a versatile scaffold that can be further modified to achieve specific pharmacological effects. For instance, derivatization of the amine group could introduce additional polar or hydrophobic substituents to fine-tune the compound's pharmacokinetic profile.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, structurally similar molecules have been explored for their herbicidal and fungicidal properties. The unique reactivity of the dimethylthiolan-3-yl group suggests that it could serve as a precursor for synthesizing novel agrochemicals that target specific enzymatic pathways in pests or weeds. Furthermore, the stability and bioavailability predicted for 1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine make it an attractive candidate for formulation into environmentally friendly crop protection agents.

Industrial applications also show promise for this compound. In materials science, sulfur-containing heterocycles are frequently employed in the development of specialty polymers due to their ability to enhance thermal stability and chemical resistance. The incorporation of the cyclobutylmethanamine unit into polymer backbones could lead to materials with improved mechanical properties and durability. Additionally, the thiol group may facilitate cross-linking reactions, enabling the creation of complex three-dimensional networks with tailored functionalities.

The synthesis of 1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine presents both challenges and opportunities for synthetic chemists. Traditional methods involving nucleophilic substitution and cyclization reactions have been employed to construct similar scaffolds. However, optimizing yield and purity remains a key focus area. Advances in catalytic techniques have opened new avenues for more efficient synthetic routes, potentially reducing waste and improving scalability. Green chemistry principles are also being integrated into these processes to minimize environmental impact.

As research continues to uncover new biological targets and therapeutic strategies, compounds like 1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine will play an increasingly important role in drug discovery programs. The ability to modify their core structure while maintaining desirable chemical properties allows for rapid exploration of chemical space. This flexibility is essential for identifying lead compounds that can be further optimized through structure-based drug design approaches.

The integration of machine learning algorithms into virtual screening processes has accelerated the identification of promising candidates like this one. By leveraging large datasets and predictive models, researchers can rapidly assess potential biological activity without conducting extensive experimental trials. This approach not only saves time but also reduces costs associated with traditional high-throughput screening methods.

In conclusion,1-(2,2-dimethylthiolan-3-yl)cyclobutulymethananmine (CAS No 2228689 36 7) represents a fascinating example of how structural innovation can drive advancements across multiple scientific disciplines including pharmaceuticals agrochemicals materials science among others Its unique molecular features offer numerous possibilities for further exploration making it an exciting subject for future research endeavors

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.